8-Iodo-7-methoxyquinoline
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Overview
Description
8-Iodo-7-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline ring system is composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an iodine atom at the 8th position and a methoxy group at the 7th position on the quinoline ring. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-7-methoxyquinoline typically involves the iodination of 7-methoxyquinoline. One common method is the Sandmeyer reaction, where 7-methoxyquinoline is first diazotized and then treated with potassium iodide to introduce the iodine atom at the 8th position. The reaction conditions usually involve the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride and nucleophiles such as amines or thiols in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Formation of 8-substituted-7-methoxyquinoline derivatives.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
8-Iodo-7-methoxyquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiviral activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Iodo-7-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and methoxy group contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
7-Iodo-8-methoxyquinoline: Similar structure but with the positions of iodine and methoxy groups reversed.
8-Bromo-7-methoxyquinoline: Similar structure with a bromine atom instead of iodine.
8-Iodoquinoline: Lacks the methoxy group at the 7th position.
Uniqueness: 8-Iodo-7-methoxyquinoline is unique due to the specific positioning of the iodine and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the iodine atom at the 8th position can enhance its ability to participate in halogen bonding, which is important for its interactions with biological targets .
Properties
Molecular Formula |
C10H8INO |
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Molecular Weight |
285.08 g/mol |
IUPAC Name |
8-iodo-7-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 |
InChI Key |
DMKZKLGXBYUPFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)I |
Origin of Product |
United States |
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